molecular formula C9H18O3 B13746829 3-Hydroxyheptyl acetate CAS No. 39920-56-4

3-Hydroxyheptyl acetate

Cat. No.: B13746829
CAS No.: 39920-56-4
M. Wt: 174.24 g/mol
InChI Key: WFLFWEJJPIIYBD-UHFFFAOYSA-N
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Description

3-Hydroxyheptyl acetate is an organic compound with the molecular formula C9H18O3. It is a colorless liquid known for its distinctive aromatic fruity odor . This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyheptyl acetate can be synthesized through the esterification of 3-hydroxyheptanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyheptyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxoheptyl acetate or 3-hydroxyheptanoic acid.

    Reduction: Formation of 3-hydroxyheptanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyheptyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic properties.

    Industry: It is used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyheptanol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

    Ethyl acetate: A common ester with a similar fruity odor but different molecular structure.

    Methyl butyrate: Another ester with a fruity odor, used in flavor and fragrance applications.

    Isopropyl acetate: Known for its solvent properties and pleasant odor.

Uniqueness: 3-Hydroxyheptyl acetate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate.

Properties

CAS No.

39920-56-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-hydroxyheptyl acetate

InChI

InChI=1S/C9H18O3/c1-3-4-5-9(11)6-7-12-8(2)10/h9,11H,3-7H2,1-2H3

InChI Key

WFLFWEJJPIIYBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCOC(=O)C)O

Origin of Product

United States

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